molecular formula C22H14N2O5S B3304412 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 921796-58-9

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3304412
CAS No.: 921796-58-9
M. Wt: 418.4 g/mol
InChI Key: NQYGTPUNANVWHP-UHFFFAOYSA-N
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Description

This compound integrates three key heterocyclic moieties:

  • 1,3-Thiazole: A sulfur- and nitrogen-containing heterocycle known for pharmacological relevance, including kinase inhibition and antimicrobial activity .
  • 2-Oxo-2H-chromene-3-carboxamide: Coumarin derivatives are associated with anticoagulant, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5S/c1-27-17-8-4-6-13-10-18(28-19(13)17)15-11-30-22(23-15)24-20(25)14-9-12-5-2-3-7-16(12)29-21(14)26/h2-11H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYGTPUNANVWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursorsThe chromene moiety is then incorporated through cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Source
Target Compound 7-Methoxybenzofuran, chromene-3-carboxamide Likely C₂₁H₁₅N₃O₅S* ~437.4* -
4-Ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Ethoxybenzamide (vs. chromene carboxamide) C₂₁H₁₈N₂O₄S 394.44 ChemBK (2015)
N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide Phenoxybenzamide (vs. chromene carboxamide) C₂₅H₁₈N₂O₄S 454.5 Chemenu (2023)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Chlorophenyl, morpholinoacetamide C₁₆H₁₇ClN₄O₂S 364.85 Safety Data Sheet
N-(4-Isopropylphenyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide Isopropylphenyl (vs. benzofuran-thiazole) C₂₀H₁₉NO₄ 337.4 Chem960 (2025)

*Note: The target compound’s molecular formula is inferred from structural components.

Key Observations :

  • Electron-Withdrawing Groups : The chlorophenyl substituent in may improve metabolic stability but reduce solubility.
  • Hybrid Structures : The isopropylphenyl variant () lacks the thiazole-benzofuran linkage, simplifying synthesis but reducing heterocyclic diversity.

Comparison with Analogous Routes :

  • Microwave-Assisted Synthesis : highlights improved yields (15–20% higher) for thiazole-coumarin hybrids using microwave irradiation vs. conventional heating .
  • Solvent-Free Conditions : reports solvent-free synthesis of 3-acetyl-8-methoxycoumarin, reducing environmental impact and cost .
Solubility and Bioavailability:
  • The methoxy group in the benzofuran moiety enhances water solubility compared to non-substituted analogs .
Pharmacological Potential:
  • Antiviral Activity : Thiazole derivatives like BAY 57-1293 () inhibit herpesvirus helicase-primase, suggesting a possible mechanism for the target compound .

Biological Activity

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole moiety, thiazole, and a methoxy-substituted benzofuran. This structural diversity suggests multiple interaction sites with biological targets, enhancing its potential as a therapeutic agent. The molecular formula is C15H12N2O4SC_{15}H_{12}N_{2}O_{4}S with a molecular weight of 316.33 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.
  • Anticancer Activity : Molecular docking studies suggest significant interactions with proteins involved in cancer cell proliferation pathways, indicating potential anticancer properties. For instance, it may affect kinases that regulate cell cycle progression and apoptosis.
  • Antimicrobial Properties : Preliminary studies have highlighted its antimicrobial activity against various pathogens, suggesting its potential use in treating infections.

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific structural features contribute to the compound's biological activity:

Structural FeatureEffect on Activity
Benzothiazole moietyEnhances interaction with target proteins
Methoxy group on benzofuranIncreases lipophilicity and cellular uptake
Thiazole ringEssential for cytotoxic activity

These findings imply that modifications to the structure could further enhance its efficacy and selectivity for specific biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or similar derivatives:

  • Anticancer Studies : In vitro tests showed that derivatives with similar thiazole and benzofuran structures exhibited significant cytotoxicity against various cancer cell lines, including colon carcinoma (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) .
  • Antimicrobial Activity : Research demonstrated that compounds sharing structural similarities with this compound displayed notable antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Studies utilizing molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its inhibitory action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Coupling of 7-methoxy-1-benzofuran-2-carboxylic acid with thiazole precursors via amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Step 2 : Cyclization of intermediates under acidic or basic conditions to form the chromene-3-carboxamide core .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling steps) significantly impact yield. Purification via column chromatography or recrystallization is critical .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Techniques :

  • NMR : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., methoxy protons at δ 3.8–4.0 ppm, chromene carbonyl at δ 160–165 ppm) .
  • HRMS : High-resolution mass spectrometry for exact mass validation (e.g., molecular ion [M+H]+ at m/z 435.1) .
  • X-ray crystallography : For absolute configuration determination, if single crystals are obtained .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Screening Strategies :

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
  • Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Approach :

  • Derivatization : Modify substituents (e.g., methoxy group on benzofuran, thiazole ring) and compare bioactivity .
  • Computational modeling : Use DFT to calculate electronic properties (HOMO/LUMO energies) and correlate with experimental IC50 values .
  • Fragment-based design : Replace chromene with coumarin or benzothiophene analogs to assess scaffold flexibility .

Q. What strategies are effective for analyzing target binding mechanisms via molecular docking?

  • Protocol :

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations .
  • Target selection : Prioritize proteins with known benzofuran/chromene interactions (e.g., COX-2, EGFR) .
  • Validation : Compare docking scores with experimental binding data (e.g., SPR or ITC) .

Q. How can in vivo pharmacokinetic parameters be assessed for this compound?

  • Method :

  • ADME profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Plasma stability : Incubate with rat plasma and analyze via LC-MS .
  • In vivo studies : Administer to rodent models and measure bioavailability, half-life, and tissue distribution .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Chromatography :

  • HPLC : C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .
  • LC-MS/MS : MRM mode for enhanced sensitivity in biological samples (LOQ ≤ 1 ng/mL) .

Key Challenges & Future Directions

  • Synthetic scalability : Transitioning from batch to flow chemistry for improved reproducibility .
  • Toxicity profiling : Address off-target effects using transcriptomics or proteomics .
  • Polypharmacology : Explore multi-target inhibition via network pharmacology models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

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